

Spectroscopic Analysis of 2,3-Dimethylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylpyrazine

Cat. No.: B7768079

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This guide provides an in-depth overview of the spectroscopic data for **2,3-dimethylpyrazine**, a key aroma compound found in various foods and a significant molecule in chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Molecular Structure

2,3-Dimethylpyrazine ($C_6H_8N_2$) is a heterocyclic aromatic compound with the following structure:

IUPAC Name: **2,3-dimethylpyrazine**^[1] Molecular Formula: $C_6H_8N_2$ ^[1] Molecular Weight: 108.14 g/mol ^[2] CAS Number: 5910-89-4^[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,3-dimethylpyrazine**.

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Data for **2,3-Dimethylpyrazine**

Chemical Shift (δ) [ppm]	Multiplicity	Assignment
8.27	Singlet	Pyrazine ring C-H
2.54	Singlet	Methyl group (-CH ₃)
2.53	Singlet	Methyl group (-CH ₃)

Solvent: CDCl₃, Frequency:
400 MHz[2]

Table 2: ¹³C NMR Data for **2,3-Dimethylpyrazine**

Chemical Shift (δ) [ppm]	Assignment
152.62	Pyrazine ring C-N
141.33	Pyrazine ring C-H
21.97	Methyl group (-CH ₃)

Solvent: CDCl₃, Frequency: 22.53 MHz

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data for **2,3-Dimethylpyrazine**

m/z	Relative Intensity (%)	Assignment
108	73.23	[M] ⁺ (Molecular Ion)
67	99.99	Fragment Ion
42	40.10	Fragment Ion
41	37.01	Fragment Ion
109	20.58	[M+H] ⁺

Source: GC-MS, Electron
Ionization (EI)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data below is based on a gas-phase spectrum.

Table 4: Key IR Absorption Bands for **2,3-Dimethylpyrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2900	Medium	C-H stretch (aromatic & alkyl)
~1600-1450	Strong	C=N and C=C stretching (ring)
~1450-1350	Medium	C-H bend (alkyl)
~1200-1000	Strong	C-N stretching
Below 900	Variable	Ring bending modes

Note: This is a generalized interpretation of the expected IR spectrum. Specific peak values can be found in the NIST Gas-Phase Infrared Database.

Experimental Protocols

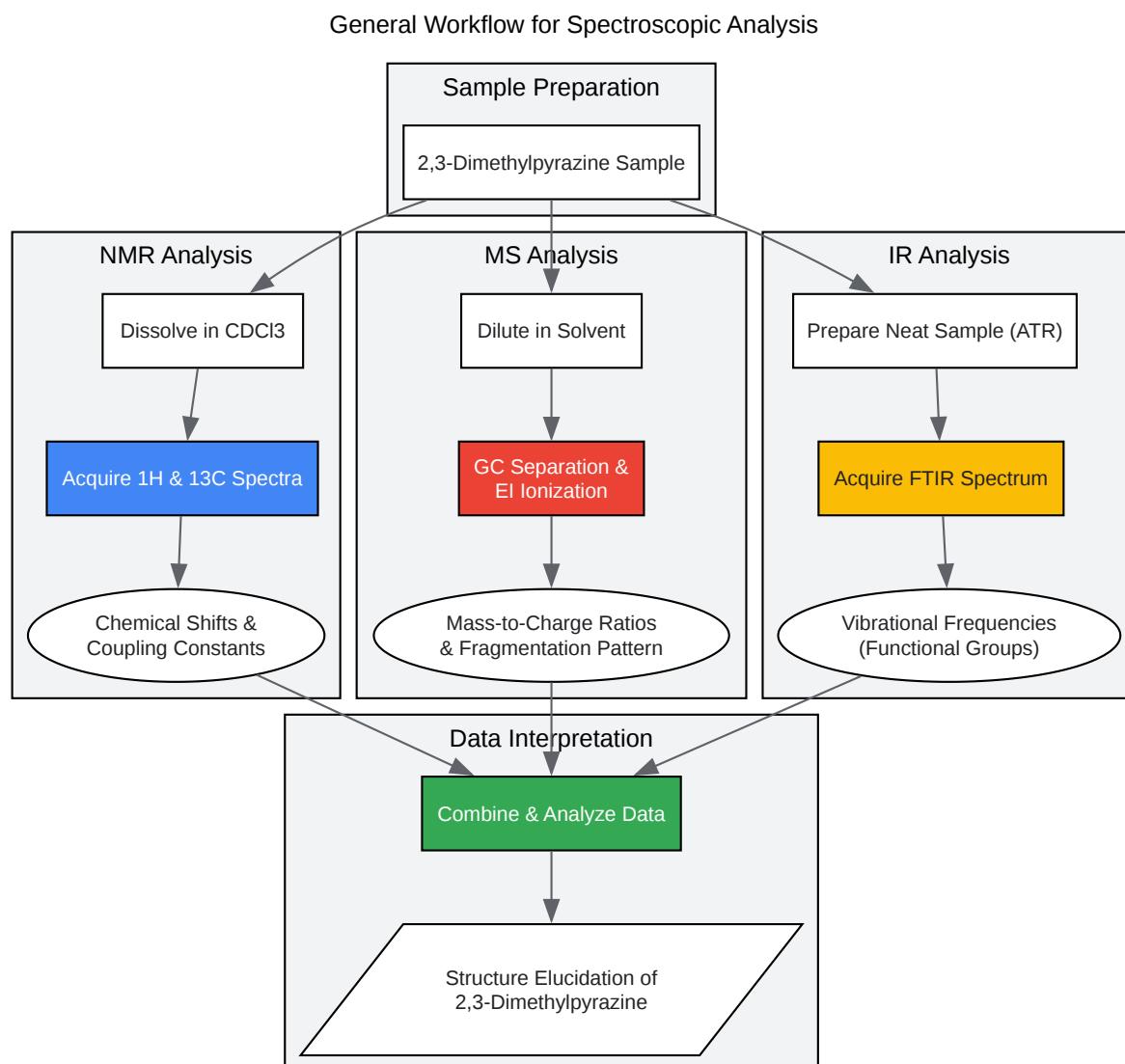
The following are generalized methodologies for the spectroscopic techniques cited.

- **Sample Preparation:** A small quantity (typically 5-25 mg) of **2,3-dimethylpyrazine** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
- **Data Acquisition:** The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR spectrum. For ¹³C, a larger number of scans is usually required due to the lower natural abundance of the isotope.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation: A dilute solution of **2,3-dimethylpyrazine** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: A small volume (e.g., 1 μ L) of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
- Ionization: As **2,3-dimethylpyrazine** elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.
- Sample Preparation: For a liquid sample like **2,3-dimethylpyrazine**, the spectrum can be obtained neat. A common technique is Attenuated Total Reflectance (ATR), where a drop of the liquid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., KBr or NaCl).
- Background Spectrum: A background spectrum of the empty instrument (or with the clean ATR crystal) is recorded to account for atmospheric CO_2 and H_2O , as well as any instrument-specific signals.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light (interferogram).
- Data Processing: The interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.



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